molecular formula CaSO3·2H2O<br>CaSO3<br>CaO3S B084615 Calcium sulfite CAS No. 10257-55-3

Calcium sulfite

Cat. No. B084615
CAS RN: 10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
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Patent
US05817283

Procedure details

In a second embodiment of the present process, the gaseous stream is substantially completely saturated with water by addition of water thereto and the dry calcium hydroxide is added to the saturated gaseous stream which reacts with sulfur dioxide to form calcium sulfite or calcium sulfate. The gaseous stream is then exposed to a coronal discharge to form nitric acid from the nitrogen oxides. Further dry calcium hydroxide is then added to the gaseous stream which reacts with the nitric acid to form calcium nitrate. The calcium sulfite or calcium sulfate, calcium nitrate and residual calcium hydroxide, all in dry solid form, are separated from the gaseous stream and the gaseous stream discharged to the atmosphere. The dry solids are preferably separated in a baghouse filter unit and a portion of separated dry residual calcium hydroxide may be returned to the system for use in removal of sulfur dioxide and/or nitric acid from further gaseous stream.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-:3].[S:4](=[O:6])=[O:5]>O>[S:4]([O-:1])([O-:6])=[O:5].[Ca+2:2].[S:4]([O-:3])([O-:1])(=[O:6])=[O:5].[Ca+2:2] |f:0.1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05817283

Procedure details

In a second embodiment of the present process, the gaseous stream is substantially completely saturated with water by addition of water thereto and the dry calcium hydroxide is added to the saturated gaseous stream which reacts with sulfur dioxide to form calcium sulfite or calcium sulfate. The gaseous stream is then exposed to a coronal discharge to form nitric acid from the nitrogen oxides. Further dry calcium hydroxide is then added to the gaseous stream which reacts with the nitric acid to form calcium nitrate. The calcium sulfite or calcium sulfate, calcium nitrate and residual calcium hydroxide, all in dry solid form, are separated from the gaseous stream and the gaseous stream discharged to the atmosphere. The dry solids are preferably separated in a baghouse filter unit and a portion of separated dry residual calcium hydroxide may be returned to the system for use in removal of sulfur dioxide and/or nitric acid from further gaseous stream.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-:3].[S:4](=[O:6])=[O:5]>O>[S:4]([O-:1])([O-:6])=[O:5].[Ca+2:2].[S:4]([O-:3])([O-:1])(=[O:6])=[O:5].[Ca+2:2] |f:0.1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.